molecular formula C9H7ClO B1598508 3-(3-Chlorophenyl)prop-2-yn-1-ol CAS No. 80151-33-3

3-(3-Chlorophenyl)prop-2-yn-1-ol

Cat. No. B1598508
CAS RN: 80151-33-3
M. Wt: 166.6 g/mol
InChI Key: JSWQDMZGLWMJEG-UHFFFAOYSA-N
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Description

“3-(3-Chlorophenyl)prop-2-yn-1-ol” is a chemical compound with the CAS Number: 80151-33-3 . It has a molecular weight of 166.61 .


Synthesis Analysis

The synthesis of “3-(3-Chlorophenyl)prop-2-yn-1-ol” involves a reaction with iodobenzene, PdCl2 (PPh3)2, CuI, and Et3N . The reaction mixture is stirred at room temperature under argon overnight .


Molecular Structure Analysis

The molecular structure of “3-(3-Chlorophenyl)prop-2-yn-1-ol” consists of 11 heavy atoms and 6 aromatic heavy atoms . The molecule has 1 hydrogen bond acceptor and 1 hydrogen bond donor .


Physical And Chemical Properties Analysis

“3-(3-Chlorophenyl)prop-2-yn-1-ol” is a liquid at room temperature . It has a high GI absorption and is BBB permeant . The compound has a Log Po/w (iLOGP) of 2.23, indicating its lipophilicity . Its water solubility is 0.263 mg/ml .

Scientific Research Applications

Crystal Structure and Chemical Reactivity

  • The compound exhibits interesting crystal packing and stability due to weak intermolecular C—H⋯π-ring interactions, as observed in similar chalcones with chlorophenyl substituents (Jasinski et al., 2009).

Molecular Docking and Antimicrobial Activity

  • The compound's derivatives have demonstrated significant antimicrobial activity, showing potential in drug development. Molecular docking simulations indicate potential applications in combating microbial resistance (Sivakumar et al., 2021).

Insights on Electronic Properties

  • Density functional theory (DFT) studies on the compound reveal valuable insights into its electronic properties and chemical behavior, useful for material science applications (Adole et al., 2020).

Synthesis and Characterization of Heterocyclic Compounds

  • The compound serves as a precursor for synthesizing novel heterocyclic compounds with promising antibacterial properties, contributing to pharmaceutical research (Mehta, 2016).

Applications in Nonlinear Optics

  • Research on similar derivatives suggests potential applications in nonlinear optics and optoelectronics, given their significant electronic and optical properties (Shkir et al., 2018).

In Vitro Antifungal Evaluation

  • Certain derivatives of the compound have shown promising in vitro antifungal activity against Candida strains, indicating potential in antifungal drug development (Lima-Neto et al., 2012).

Safety And Hazards

The compound is classified with the signal word “Warning” and has hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust and contact with skin and eyes .

properties

IUPAC Name

3-(3-chlorophenyl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWQDMZGLWMJEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399057
Record name 3-(3-chlorophenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)prop-2-yn-1-ol

CAS RN

80151-33-3
Record name 3-(3-chlorophenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Z Li, L Zhao, Y Zhang, H Yan, X Huang… - The Journal of Organic …, 2022 - ACS Publications
Two concise strategies to synthesize oxazolidin-2-imines by cascade nucleophilic attack/addition cyclization reactions of (Z)-2-bromo-3-phenylprop-2-en-1-ols/3-phenylprop-2-yn-1-ols …
Number of citations: 1 pubs.acs.org
L Jeppesen, PH Olesen, L Hansen… - Journal of medicinal …, 1999 - ACS Publications
Two new series of 1-(1,2,5-thiadiazol-4-yl)-4-azatricyclo[2.2.1.0 ]heptanes were synthesized and evaluated for their in vitro activity in cell lines transfected with either the human M 1 or M …
Number of citations: 21 pubs.acs.org
I Ar - scholar.archive.org
Br mL of DMF, 10 mL of TEA, propargylic alcohol (9.00 mmol, 1.5 eq), copper iodide (0.12 mmol, 0.02 eq) and PdCl2 (PPh3) 2 (0.06 mmol, 0.01 eq) were added, then the reaction was …
Number of citations: 0 scholar.archive.org
CC Chen, TH Kuan, WW Yuan, SE Chen… - Advanced Synthesis …, 2022 - Wiley Online Library
Bromotrimethylsilane‐promoted benzannulation of o‐alkynylbenzaldehydes and alkynes to yield 1‐naphthyl aryl ketones is reported. The reaction conditions are mild, metal‐free, and …
Number of citations: 1 onlinelibrary.wiley.com
SK Thummanapelli - 2016 - search.proquest.com
Dihydronaphthalenes have been prepared from a ligand controlled gold catalyzed enyne cycloisomerization reaction by using water as an additive. Additionally, four membered rings …
Number of citations: 3 search.proquest.com

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